molecular formula C14H18N2O5 B13154853 Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate

Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate

Cat. No.: B13154853
M. Wt: 294.30 g/mol
InChI Key: WFSXNLVKTRLYOH-UHFFFAOYSA-N
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Description

Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate is an organic compound that belongs to the class of oxazepines This compound is characterized by the presence of a tert-butyl group, a nitro group, and a dihydrobenzo oxazepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by cyclization to form the oxazepine ring. The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid for nitration, and subsequent heating to induce cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized oxazepines .

Scientific Research Applications

Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxazepine ring structure allows for binding to various enzymes and receptors, influencing their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate is unique due to its specific oxazepine ring structure combined with the tert-butyl and nitro groups.

Properties

IUPAC Name

tert-butyl 7-nitro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-6-7-20-12-5-4-11(16(18)19)8-10(12)9-15/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSXNLVKTRLYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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